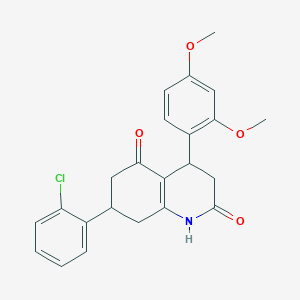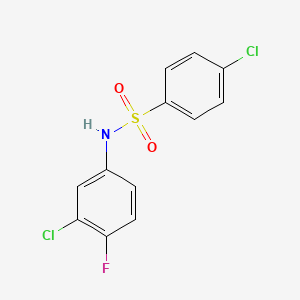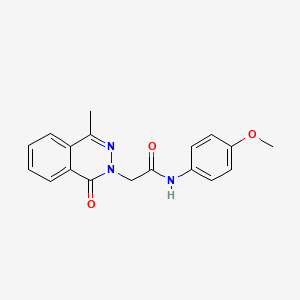
7-(2-chlorophenyl)-4-(2,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Introduction The compound "7-(2-chlorophenyl)-4-(2,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione" is a member of the quinoline and quinolinedione family. Quinoline derivatives are known for their wide range of biological activities and have been studied extensively in medicinal chemistry.
Synthesis Analysis The synthesis of quinoline derivatives typically involves multicomponent reactions, cyclization, and condensation steps. While specific synthesis pathways for this compound are not directly reported, similar compounds have been synthesized using techniques such as the Friedländer synthesis, which involves the condensation of o-aminoaryl ketones with carbonyl compounds under acidic or basic conditions.
Molecular Structure Analysis The structure of quinoline derivatives is characterized by a bicyclic ring system combining a benzene ring and a pyridine ring. The molecular structure is often determined using techniques such as X-ray crystallography, which reveals the atomic and molecular arrangement of the compound. The presence of chlorophenyl and dimethoxyphenyl groups attached to the quinolinedione core can influence the electronic distribution and steric configuration, affecting the compound's reactivity and interactions.
Chemical Reactions and Properties Quinoline derivatives undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the reactive sites on both the benzene and pyridine rings. The presence of electron-donating and electron-withdrawing groups, such as dimethoxyphenyl and chlorophenyl, respectively, can significantly alter the compound's reactivity.
Physical Properties Analysis The physical properties of quinoline derivatives, including melting point, boiling point, and solubility, are influenced by their molecular structure. The introduction of alkyl or alkoxy groups can affect the compound's hydrophobicity and solubility in organic solvents or water.
Chemical Properties Analysis The chemical properties, such as acidity, basicity, and photostability, are determined by the structure of the quinoline core and the substituent groups attached to it. The electronic effects of substituents like chlorophenyl and dimethoxyphenyl impact the compound's chemical behavior, including its interaction with biological targets.
References for further details:
- (Wang et al., 2009)
- (S. Phillips & R. Castle, 1980)
- (M. Kadela et al., 2016)
- (Xiang-Shan Wang et al., 2004)
属性
IUPAC Name |
7-(2-chlorophenyl)-4-(2,4-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO4/c1-28-14-7-8-16(21(11-14)29-2)17-12-22(27)25-19-9-13(10-20(26)23(17)19)15-5-3-4-6-18(15)24/h3-8,11,13,17H,9-10,12H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJKGTDWFVFPGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CC=C4Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R)-3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B5604757.png)
![4-[benzyl(2-hydroxyethyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B5604759.png)


![(4aS*,7aR*)-1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5604781.png)
![N-[(3S*,4R*)-4-hydroxytetrahydro-3-furanyl]-N-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5604788.png)
![3-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5604789.png)
![1-methyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5604796.png)

![N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5604807.png)
![N-cyclopropyl-3-{5-[(3-ethyl-4,5-dihydro-5-isoxazolyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5604808.png)

![9-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5604829.png)
![3-[(2-chlorobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5604836.png)